molecular formula C24H24N2O3S B2617293 3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one CAS No. 308297-84-9

3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one

Cat. No. B2617293
M. Wt: 420.53
InChI Key: FUTJYHVXSCCQDJ-UHFFFAOYSA-N
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Description

The compound “3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one” is a derivative of benzothiazole . Benzothiazole derivatives are known for their wide range of applications and significant role in the field of medicinal chemistry . They have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) . The compounds are synthesized in high yields under relatively milder reaction conditions using dimethyl formamide as solvent .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is typically confirmed on the basis of spectral (FT-IR, 1H-NMR, 13C-NMR, and MS) and elemental analysis data .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives are often studied through quantitative structure–activity relationship (QSAR) models . These models correlate molecular chemical structure to biological activity .

Scientific Research Applications

Fluorescent Properties and Synthesis

  • Facile Synthesis and Fluorescence Study: A novel method was developed for synthesizing fluorescent derivatives of 3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one. These compounds exhibited moderate to low emission intensities, which could have implications in the field of fluorescent brighteners and optical materials (Harishkumar et al., 2012).

Biological and Antibacterial Effects

  • Synthesis and Cytotoxic Activity: The synthesis of new chelating ligands that include the chromen-4-one structure has been explored, with demonstrated cytotoxic activity and modulation of gene expression, suggesting potential applications in cancer research (Budzisz et al., 2010).
  • Antioxidant Determination: The compound demonstrates high antioxidant activity, highlighting its potential use in oxidative stress-related research and applications (Abd-Almonuim et al., 2020).
  • Antibacterial Effects: Synthesized derivatives of the compound exhibit significant antibacterial activity, suggesting its potential use in developing new antibacterial agents (Behrami & Dobroshi, 2019).

Photorelease and Sensing Applications

  • Photo-Release of Zn2+: The compound has been used to efficiently photo-release Zn2+ ions, with turn-on fluorescence monitoring. This application can be crucial in areas like bioimaging or targeted drug delivery (Zhang & Chen, 2017).

Future Directions

Benzothiazole derivatives have been extensively investigated due to their diverse biological activities . Future research may focus on exploring more potential applications of these compounds in the field of medicinal chemistry .

properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-14-9-11-26(12-10-14)13-17-19(27)8-7-16-22(28)21(15(2)29-23(16)17)24-25-18-5-3-4-6-20(18)30-24/h3-8,14,27H,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTJYHVXSCCQDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=NC5=CC=CC=C5S4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one

Citations

For This Compound
1
Citations
M Frasinyuk, D Chhabria, V Kartsev, H Dilip… - Molecules, 2022 - mdpi.com
Despite extensive studies and the great variety of existing anticancer agents, cancer treatment remains an aggravating and challenging problem. Therefore, the development of novel …
Number of citations: 5 www.mdpi.com

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